Triolex

Übersicht

Beschreibung

Triolex, also known as HE3286, is a synthetic derivative of a naturally occurring steroid in humans. It has garnered significant interest due to its unique properties and potential therapeutic benefits. This compound is primarily known for its anti-inflammatory and immunomodulatory effects, making it a promising candidate for treating various inflammatory and metabolic diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Triolex involves multiple steps, starting from a steroidal precursor. The process includes selective functionalization and modification of the steroid nucleus to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carefully controlled to maintain consistency and quality. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions: Triolex undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve specific substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Wissenschaftliche Forschungsanwendungen

Chemistry: Triolex serves as a valuable tool for studying steroidal chemistry and developing new synthetic methodologies.

Biology: It is used to investigate the role of steroids in cellular processes and inflammation.

Medicine: this compound has shown promise in treating conditions such as type 2 diabetes, rheumatoid arthritis, and Parkinson’s disease.

Wirkmechanismus

Triolex operates through selective modulation of the glucocorticoid receptor. Unlike traditional glucocorticoids, which can cause broad immunosuppression, this compound selectively modulates the receptor to retain anti-inflammatory benefits while minimizing side effects. It regulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway and increases the production of regulatory T cells, which play a crucial role in maintaining immune homeostasis .

Vergleich Mit ähnlichen Verbindungen

Prednisolone: A widely used glucocorticoid with potent anti-inflammatory effects but significant side effects.

Dexamethasone: Another glucocorticoid with strong anti-inflammatory properties but also associated with adverse effects.

Hydrocortisone: A natural glucocorticoid with a broad range of applications but limited by its side effect profile

Uniqueness of Triolex: this compound stands out due to its selective modulation of the glucocorticoid receptor, which allows it to provide anti-inflammatory benefits without the extensive side effects seen with traditional glucocorticoids. Its ability to cross the blood-brain barrier further enhances its potential for treating neuroinflammatory and neurodegenerative conditions .

Eigenschaften

Key on ui mechanism of action |

Potential mechanisms of action for HE3286 include regulation of NF-kB and increasing the production of regulatory T cells (Treg cells). NF-kB is a well-known transcription factor that controls the production of inflammatory cytokines such as TNF-a and interferon-g. Treg cells are referred to in the scientific literature as the peacekeepers of the body. Their role is to keep the immune system from attacking the body itself. Recent studies of Treg cells indicate that they may play a broader role than simply preventing autoimmune conditions. Manipulation of these cells may offer new treatments for conditions ranging from diabetes and organ rejection to cancer and infectious diseases. In type II diabetes, moderate inhibition of NF-kB improves glucose tolerance. [Press Release - Hollis-Eden Pharmaceuticals] |

|---|---|

CAS-Nummer |

1001100-69-1 |

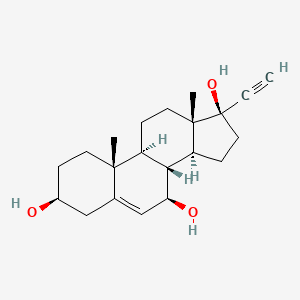

Molekularformel |

C21H30O3 |

Molekulargewicht |

330.5 g/mol |

IUPAC-Name |

(3S,7R,8R,9S,10R,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol |

InChI |

InChI=1S/C21H30O3/c1-4-21(24)10-7-16-18-15(6-9-20(16,21)3)19(2)8-5-14(22)11-13(19)12-17(18)23/h1,12,14-18,22-24H,5-11H2,2-3H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 |

InChI-Schlüssel |

JJKOQZHWYLMASZ-FJWDNACWSA-N |

SMILES |

CC12CCC(CC1=CC(C3C2CCC4(C3CCC4(C#C)O)C)O)O |

Isomerische SMILES |

C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O)O |

Kanonische SMILES |

CC12CCC(CC1=CC(C3C2CCC4(C3CCC4(C#C)O)C)O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

1001100-69-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

17-ethynyl-5-androstene-3, 7, 17-triol 17-ethynyl-5-androstene-3,7,17-triol HE-3286 HE3286 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.